Q-203 ditosylate

Catalog No.
S540788
CAS No.
1566517-83-6
M.F
C43H44ClF3N4O8S2
M. Wt
901.4102
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Q-203 ditosylate

CAS Number

1566517-83-6

Product Name

Q-203 ditosylate

IUPAC Name

6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C43H44ClF3N4O8S2

Molecular Weight

901.4102

InChI

InChI=1S/C29H28ClF3N4O2.2C7H8O3S/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-12,18,21H,2,13-17H2,1H3,(H,34,38);2*2-5H,1H3,(H,8,9,10)

InChI Key

CCGFTOLSNJBYDV-UHFFFAOYSA-N

SMILES

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Q-203; Q 203; Q203; Q-203 ditosylate;

Description

The exact mass of the compound Q-203 ditosylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Q-203 ditosylate, also known as Telacebec, is a synthetic compound with the chemical formula C43H44ClF3N4O8S2C_{43}H_{44}ClF_3N_4O_8S_2 and a CAS number of 1334719-95-7. It belongs to the class of midazopyridine amides and has been primarily investigated for its potential as an anti-tuberculosis agent. The compound exhibits a complex structure characterized by multiple functional groups, including a trifluoromethoxy group and a piperidine moiety, which contribute to its biological activity against Mycobacterium tuberculosis, particularly multidrug-resistant strains .

Typical of amide compounds. Its structure allows for potential nucleophilic substitutions and coupling reactions, particularly involving its piperidine and imidazole components. The presence of the trifluoromethoxy group enhances its reactivity and solubility in organic solvents, which can facilitate further chemical modifications. Specific reactions include:

  • Nucleophilic substitution: The sulfonate groups in the ditosylate form can be replaced by nucleophiles.
  • Coupling reactions: The compound can participate in cross-coupling reactions with various electrophiles due to the presence of reactive sites in its structure.

Q-203 ditosylate has demonstrated significant biological activity as an anti-tuberculosis agent. It shows inhibitory effects against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of approximately 2.7 nM, indicating potent efficacy . The compound targets specific pathways in the bacterial metabolism, potentially disrupting essential processes such as cell wall synthesis or energy production. Its effectiveness against multidrug-resistant strains makes it a promising candidate for further clinical development.

The synthesis of Q-203 ditosylate involves several key steps:

  • Formation of the Midazopyridine Core: Starting from appropriate precursors, the midazopyridine ring is formed through cyclization reactions.
  • Introduction of Functional Groups: Various functional groups are introduced via electrophilic aromatic substitution or nucleophilic addition methods.
  • Ditosylation: The final step involves the introduction of two tosyl groups to enhance solubility and stability.

These steps can be optimized for yield and purity through careful control of reaction conditions such as temperature, solvent choice, and reaction time .

The primary application of Q-203 ditosylate is in the treatment of tuberculosis, particularly in cases resistant to standard therapies. Its potent activity against Mycobacterium tuberculosis positions it as a candidate for inclusion in combination therapies aimed at improving treatment outcomes for patients with drug-resistant infections. Additionally, its unique structural features may allow for further exploration in other therapeutic areas, including oncology and infectious diseases .

Interaction studies involving Q-203 ditosylate have focused on its binding affinity to various biological targets within Mycobacterium tuberculosis. These studies typically employ techniques such as:

  • In vitro assays: To determine the efficacy against different strains.
  • Molecular docking: To predict binding interactions with target enzymes or receptors.
  • Pharmacokinetic studies: To assess absorption, distribution, metabolism, and excretion profiles.

Such studies are crucial for understanding how Q-203 ditosylate interacts at the molecular level and for optimizing its therapeutic profile .

Several compounds share structural or functional similarities with Q-203 ditosylate. Notable examples include:

Compound NameStructure TypePrimary UseUnique Features
Lapatinib ditosylateTyrosine kinase inhibitorBreast cancer treatmentTargets epidermal growth factor receptor
TelacebecMidazopyridine amideAnti-tuberculosisPotent against multidrug-resistant strains
ClofaziminePhenazine derivativeAnti-leprosyExhibits anti-inflammatory properties
BedaquilineDiarylquinolineAnti-tuberculosisInhibits ATP synthase in Mycobacterium tuberculosis

Q-203 ditosylate is unique due to its specific mechanism targeting Mycobacterium tuberculosis with high potency against resistant strains, distinguishing it from other compounds that may target different pathways or have broader applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Q-203 ditosylate

Dates

Modify: 2024-02-18
1: Kang S, Kim YM, Kim RY, Seo MJ, No Z, Nam K, Kim S, Kim J. Synthesis and structure-activity studies of side chain analogues of the anti-tubercular agent, Q203. Eur J Med Chem. 2017 Jan 5;125:807-815. doi: 10.1016/j.ejmech.2016.09.082. PubMed PMID: 27750198.
2: Pethe K, Bifani P, Jang J, Kang S, Park S, Ahn S, Jiricek J, Jung J, Jeon HK, Cechetto J, Christophe T, Lee H, Kempf M, Jackson M, Lenaerts AJ, Pham H, Jones V, Seo MJ, Kim YM, Seo M, Seo JJ, Park D, Ko Y, Choi I, Kim R, Kim SY, Lim S, Yim SA, Nam J, Kang H, Kwon H, Oh CT, Cho Y, Jang Y, Kim J, Chua A, Tan BH, Nanjundappa MB, Rao SP, Barnes WS, Wintjens R, Walker JR, Alonso S, Lee S, Kim J, Oh S, Oh T, Nehrbass U, Han SJ, No Z, Lee J, Brodin P, Cho SN, Nam K, Kim J. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nat Med. 2013 Sep;19(9):1157-60. doi: 10.1038/nm.3262. PubMed PMID: 23913123.
3: Kang S, Kim RY, Seo MJ, Lee S, Kim YM, Seo M, Seo JJ, Ko Y, Choi I, Jang J, Nam J, Park S, Kang H, Kim HJ, Kim J, Ahn S, Pethe K, Nam K, No Z, Kim J. Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. J Med Chem. 2014 Jun 26;57(12):5293-305. doi: 10.1021/jm5003606. PubMed PMID: 24870926.
4: Hoagland DT, Liu J, Lee RB, Lee RE. New agents for the treatment of drug-resistant Mycobacterium tuberculosis. Adv Drug Deliv Rev. 2016 Jul 1;102:55-72. doi: 10.1016/j.addr.2016.04.026. Review. PubMed PMID: 27151308; PubMed Central PMCID: PMC4903924.
5: Kim MS, Jang J, Ab Rahman NB, Pethe K, Berry EA, Huang LS. Isolation and Characterization of a Hybrid Respiratory Supercomplex Consisting of Mycobacterium tuberculosis Cytochrome bcc and Mycobacterium smegmatis Cytochrome aa3. J Biol Chem. 2015 Jun 5;290(23):14350-60. doi: 10.1074/jbc.M114.624312. PubMed PMID: 25861988; PubMed Central PMCID: PMC4505504.
6: Lamprecht DA, Finin PM, Rahman MA, Cumming BM, Russell SL, Jonnala SR, Adamson JH, Steyn AJ. Turning the respiratory flexibility of Mycobacterium tuberculosis against itself. Nat Commun. 2016 Aug 10;7:12393. doi: 10.1038/ncomms12393. PubMed PMID: 27506290; PubMed Central PMCID: PMC4987515.

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